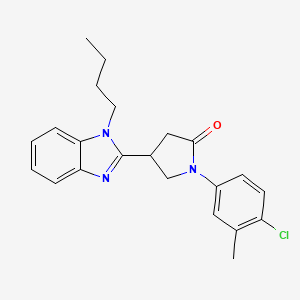

![molecular formula C18H22N4 B2963211 2,5-dimethyl-3-(4-methylphenyl)-N-propylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890610-90-9](/img/structure/B2963211.png)

2,5-dimethyl-3-(4-methylphenyl)-N-propylpyrazolo[1,5-a]pyrimidin-7-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,5-dimethyl-3-(4-methylphenyl)-N-propylpyrazolo[1,5-a]pyrimidin-7-amine, also known as DPP7, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug development. DPP7 is a pyrazolo[1,5-a]pyrimidine derivative that exhibits promising pharmacological properties, including anti-inflammatory, anti-cancer, and anti-diabetic effects.

Applications De Recherche Scientifique

Antiproliferative Agents

Pyrazolo[1,5-a]pyrimidines have been identified for their antiproliferative activities, which is crucial in the development of cancer therapies . Compounds like API-1, which belong to this class, are promising agents in inhibiting the proliferation of cancer cells. The specific compound could be synthesized and tested for its efficacy in this regard.

Antimicrobial Activity

The structural class of pyrazolo[1,5-a]pyrimidines exhibits antimicrobial properties . This suggests that our compound could be synthesized and evaluated for its potential to inhibit the growth of various bacteria and fungi, contributing to the field of antibiotics and antifungal agents.

Anti-inflammatory and Analgesic Applications

Compounds with a pyrazolo[1,5-a]pyrimidin-7-one structure have shown anti-inflammatory and analgesic activities . This indicates that the compound could be used in the synthesis of new medications aimed at treating pain and inflammation.

Hypotensive Effects

Some derivatives in this class have been associated with hypotensive effects, which could be beneficial in creating new treatments for high blood pressure .

Antihistaminic Properties

The pyrazolo[1,5-a]pyrimidines are also known for their antihistaminic activities, which could make them valuable in the development of new antiallergic drugs .

Neuroprotective Potential

Studies on related pyrazoline derivatives have shown that they can affect acetylcholinesterase activity and oxidative stress markers in the brain . This suggests that our compound might be researched for its neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases.

Optical Applications

Pyrazolo[1,5-a]pyrimidines-based compounds have been identified as strategic for optical applications due to their tunable photophysical properties . This could lead to the development of new fluorescent probes for bioimaging or the creation of organic light-emitting devices.

Synthetic Methodology

The compound’s class offers simpler and greener synthetic methodologies, which is advantageous for the chemical industry in terms of sustainability and cost-effectiveness .

Mécanisme D'action

Target of Action

Related pyrazole-bearing compounds have been known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . These compounds have shown to interact with Leishmania aethiopica clinical isolate and Plasmodium berghei .

Mode of Action

It is suggested that related compounds may interact with their targets, leading to inhibition or activation of certain biological processes . For instance, a molecular docking study conducted on Lm-PTR1, a protein target in Leishmania, justified the better antileishmanial activity of a related compound .

Biochemical Pathways

Related compounds have been shown to affect various biological processes, including the production of reactive oxygen species (ros) and the activity of acetylcholinesterase (ache), a principal enzyme in the cholinergic nervous system .

Result of Action

Related compounds have shown to elicit better inhibition effects against plasmodium berghei .

Propriétés

IUPAC Name |

2,5-dimethyl-3-(4-methylphenyl)-N-propylpyrazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4/c1-5-10-19-16-11-13(3)20-18-17(14(4)21-22(16)18)15-8-6-12(2)7-9-15/h6-9,11,19H,5,10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICAVHJISKXRKRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=CC(=NC2=C(C(=NN12)C)C3=CC=C(C=C3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-N-[2-(1-phenyltriazol-4-yl)propan-2-yl]acetamide](/img/structure/B2963128.png)

![N-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]formamide](/img/structure/B2963130.png)

![1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-(cyclobutylmethyl)-N-methylazetidin-3-amine](/img/structure/B2963131.png)

![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide hydrochloride](/img/structure/B2963133.png)

![7-(methylthio)-N-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)benzo[1,2-d:4,3-d']bis(thiazole)-2-amine](/img/structure/B2963135.png)

![2-ethoxy-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5-methylbenzenesulfonamide](/img/structure/B2963144.png)

![N-(4-bromophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2963145.png)

![1-({[5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B2963147.png)

![4-(furan-2-yl)-2-sulfanyl-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2963149.png)